![molecular formula C8H6ClNO B3055993 3-chloro-1,3-dihydro-2H-indol-2-one CAS No. 68235-96-1](/img/structure/B3055993.png)
3-chloro-1,3-dihydro-2H-indol-2-one
Overview
Description
Synthesis Analysis
The synthesis of 1,3-dihydro-2H-indol-2-one derivatives has been reported in various studies. For instance, one study reported the synthesis of 1,3-dihydro-2H-indol-2-one derivatives bearing α, β-unsaturated ketones via the Knoevenagel condensation reaction . Another study described a [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles with electron-deficient alkenes at the C3-position of the indole moiety and directing groups at the N1-position of the indole moiety .Molecular Structure Analysis
The molecular formula of “3-chloro-1,3-dihydro-2H-indol-2-one” is C8H6ClNO . Its average mass is 167.592 Da and its monoisotopic mass is 167.013794 Da .Scientific Research Applications
- Antiviral Agents : Researchers have explored derivatives of this compound as potential antiviral agents. For instance, the discovery of JNJ-53718678 , a fusion inhibitor of respiratory syncytial virus, highlights its therapeutic potential .
- Inhibitors : The compound has been studied as a scaffold for designing inhibitors. X-ray crystallographic structures have guided the elaboration of fragments, leading to potent inhibitors with improved selectivity and physicochemical properties .
- Formal Cycloaddition Reactions : A [Cp*RhCl2]2-catalyzed formal [3 + 2] cycloaddition between isocyanates and indoles, using this compound as a starting material, has been reported. This reaction allows the synthesis of 1,2-dihydropyrrolo[3,4-b]indol-3-ones, which have potential applications in organic synthesis .
Medicinal Chemistry and Drug Development
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often involving binding to active sites or allosteric sites, leading to changes in the target’s function .
Biochemical Pathways
Indole derivatives have been shown to impact a wide range of biochemical pathways, often related to the function of their targets .
Result of Action
The effects of indole derivatives can range widely depending on their specific targets and mode of action .
properties
IUPAC Name |
3-chloro-1,3-dihydroindol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4,7H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTARYLJJYFWAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497368 | |
Record name | 3-Chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68235-96-1 | |
Record name | 3-Chloro-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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